methyl 3-ethyl-1H-indole-6-carboxylate
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Overview
Description
methyl 3-ethyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 3-ethyl-1H-indole-6-carboxylate, often involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-ethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
methyl 3-ethyl-1H-indole-6-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-ethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
6-methyl-1H-indole-3-carboxylic acid ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
methyl 3-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the ester group at the 6-position can affect its interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-ethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3 |
InChI Key |
VYEXLWIXNARQNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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